Cinnamaldehyde, semicarbazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406497. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

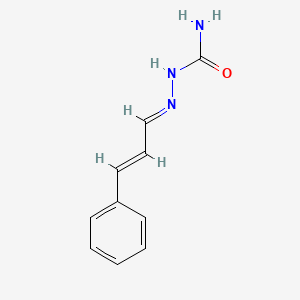

Structure

3D Structure

Properties

CAS No. |

3839-82-5 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[(E)-[(E)-3-phenylprop-2-enylidene]amino]urea |

InChI |

InChI=1S/C10H11N3O/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ |

InChI Key |

PZZOBYAGIHBRPI-HCFISPQYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)N |

Other CAS No. |

3839-82-5 |

Pictograms |

Irritant; Health Hazard |

solubility |

15.8 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cinnamaldehyde Semicarbazone via Condensation Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinnamaldehyde (B126680) semicarbazone, a derivative of cinnamaldehyde, through a condensation reaction. This compound and its analogs are of interest in medicinal chemistry due to their potential antiviral and anticancer activities. This document outlines the chemical theory, detailed experimental protocols, and characterization data, presenting a complete resource for its laboratory preparation and analysis.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961).[1] The resulting imine derivative is characterized by the R₂C=NNHC(=O)NH₂ functional group. These compounds are often crystalline solids with sharp melting points, making them useful for the identification and purification of carbonyl compounds.[1] The synthesis of cinnamaldehyde semicarbazone involves the reaction of the aldehyde group of cinnamaldehyde with the primary amine group of semicarbazide.

Reaction Mechanism

The synthesis of cinnamaldehyde semicarbazone proceeds via a nucleophilic addition-elimination reaction, which is a classic condensation reaction. The reaction is typically catalyzed by a weak acid or base. In the provided protocol, sodium acetate (B1210297) acts as a base to deprotonate the semicarbazide hydrochloride, generating the free semicarbazide nucleophile.

The lone pair of electrons on the terminal nitrogen atom of semicarbazide attacks the electrophilic carbonyl carbon of cinnamaldehyde. This is followed by a proton transfer, leading to the formation of a carbinolamine intermediate. The reaction is then driven to completion by the elimination of a water molecule, forming the stable C=N double bond of the semicarbazone.

Quantitative Data Summary

The following table summarizes the key quantitative data for cinnamaldehyde semicarbazone and its synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃O | [2][3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| Melting Point | 215 °C | [4] |

| UV-Vis Absorption Bands | ||

| Band 1 | 220-230 nm | [5] |

| Band 2 | ~300 nm or above | [5] |

| Synthesis Yields | ||

| Overall Yield (multi-step) | 15% to 52% (for variants) | [5] |

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of cinnamaldehyde semicarbazone.[6]

4.1. Materials and Equipment

-

Chemicals:

-

Cinnamaldehyde (6 g)

-

Semicarbazide hydrochloride (7 g)

-

Sodium acetate trihydrate (13 g)

-

Ethyl alcohol (Ethanol)

-

Distilled water

-

-

Equipment:

-

500 mL multi-neck flask

-

Stirring motor and stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Heating mantle or water bath

-

Beakers

-

Measuring cylinders

-

Büchner funnel and flask (Nutsch filter)

-

Vacuum source

-

Drying oven

-

pH paper

-

4.2. Synthesis Procedure

-

Preparation of the Semicarbazide Solution: In a 500 mL multi-neck flask equipped with a stirrer and reflux condenser, combine 35 mL of water and 100 mL of ethyl alcohol.[6]

-

While stirring, add 7 g of semicarbazide hydrochloride and 13 g of sodium acetate trihydrate to the flask.[6]

-

Reaction Initiation: Heat the mixture to its boiling point and maintain reflux for 15 minutes.[6]

-

Addition of Cinnamaldehyde: Prepare a solution of 6 g of cinnamaldehyde in 35 mL of ethyl alcohol. Add this solution dropwise to the refluxing semicarbazide mixture over a period of 15 minutes using a dropping funnel.[6]

-

Reaction Completion: Continue stirring the reaction mixture at reflux for an additional 30 minutes.[6]

-

Precipitation of the Product: After 30 minutes, add 160 mL of water dropwise to the reaction mixture over 15 minutes.[6]

-

Cooling and Crystallization: Turn off the heat source and allow the mixture to cool to 20 °C. Continue stirring for an additional 5 minutes to ensure complete precipitation.[6]

-

Isolation of the Product: Isolate the precipitated cinnamaldehyde semicarbazone by vacuum filtration using a Büchner funnel.[6]

-

Washing the Product: Wash the solid product on the filter paper twice with 30 mL portions of a 1:1 mixture of water and ethyl alcohol.[6]

-

Drying: Press the solid firmly to remove excess solvent and then dry it in a drying oven at 105 °C to a constant mass.[6]

4.3. Characterization

The identity and purity of the synthesized cinnamaldehyde semicarbazone can be confirmed using various analytical techniques:

-

Melting Point Determination: A sharp melting point close to the literature value (215 °C) indicates high purity.[4]

-

Spectroscopic Analysis:

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=N imine stretch, C=O amide stretch, and N-H stretches.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

UV-Vis Spectroscopy: To observe the electronic transitions, with expected absorption bands around 220-230 nm and above 300 nm.[5]

-

Visual Representations

5.1. Signaling Pathway: Chemical Reaction

The following diagram illustrates the condensation reaction between cinnamaldehyde and semicarbazide to form cinnamaldehyde semicarbazone and water.

Caption: Chemical reaction for the synthesis of cinnamaldehyde semicarbazone.

5.2. Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of cinnamaldehyde semicarbazone.

Caption: Experimental workflow for cinnamaldehyde semicarbazone synthesis.

References

- 1. Semicarbazone - Wikipedia [en.wikipedia.org]

- 2. Cinnamaldehyde, semicarbazone | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cerritos.edu [cerritos.edu]

- 5. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]

- 6. cheops-tsar.de [cheops-tsar.de]

An In-Depth Technical Guide to the Synthesis of Cinnamaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cinnamaldehyde (B126680) semicarbazone, a compound of interest in medicinal chemistry and materials science. The document details the chemical pathway, experimental protocols, and characterization data for this synthesis, presented in a clear and accessible format for laboratory professionals.

Reaction Scheme and Mechanism

The synthesis of cinnamaldehyde semicarbazone proceeds through the condensation reaction of cinnamaldehyde with semicarbazide (B1199961) hydrochloride in the presence of a base, typically sodium acetate (B1210297). This reaction is a classic example of the formation of a semicarbazone from an aldehyde, involving the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of cinnamaldehyde, followed by dehydration to form the final imine product.

Caption: Reaction pathway for the synthesis of cinnamaldehyde semicarbazone.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product involved in this synthesis.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Cinnamaldehyde | C₉H₈O | 132.16 | Yellowish oily liquid |

| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | White crystalline solid |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | White crystalline powder |

Table 2: Properties of Cinnamaldehyde Semicarbazone

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O[1] |

| Molecular Weight | 189.22 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | 215 °C[2] |

| Theoretical Yield | > 95% (under optimized conditions)[3] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of cinnamaldehyde semicarbazone in a laboratory setting.

Materials and Equipment:

-

Cinnamaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Recrystallization apparatus

Procedure:

-

Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g of semicarbazide hydrochloride and 1.64 g of sodium acetate in 10 mL of water.

-

Addition of Ethanol: To the aqueous solution, add 20 mL of ethanol.

-

Addition of Cinnamaldehyde: While stirring the semicarbazide solution, add 1.32 g (1.2 mL) of cinnamaldehyde.

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue the reflux for 1-2 hours. The formation of a precipitate should be observed.

-

Cooling and Isolation: After the reflux period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain pure cinnamaldehyde semicarbazone crystals.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the dried product and obtain spectroscopic data (IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental procedure.

Caption: Step-by-step workflow for the synthesis of cinnamaldehyde semicarbazone.

Spectroscopic Characterization Data

The identity and purity of the synthesized cinnamaldehyde semicarbazone can be confirmed by various spectroscopic techniques. Representative data is provided below.

Table 3: Spectroscopic Data of Cinnamaldehyde Semicarbazone

| Technique | Characteristic Peaks/Shifts |

| IR (Infrared) Spectroscopy | ~3470 cm⁻¹ (N-H stretch), ~3180 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, amide I), ~1580 cm⁻¹ (C=N stretch), ~1490 cm⁻¹ (aromatic C=C stretch) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ ~6.5-7.5 (m, Ar-H and vinyl-H), δ ~7.9 (d, -CH=N-), δ ~6.3 (br s, -NH₂), δ ~10.0 (s, -NH-) |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ ~127-136 (aromatic and vinyl carbons), δ ~142 (-CH=N-), δ ~157 (C=O) |

Note: The exact peak positions and multiplicities may vary slightly depending on the solvent and the specific instrument used.

References

Characterization of Cinnamaldehyde Semicarbazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of cinnamaldehyde (B126680) semicarbazone, a compound of interest in medicinal chemistry and drug development. The document details the spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format. Furthermore, it outlines the detailed experimental protocols for the synthesis and analysis of this compound.

Spectroscopic Data

The structural integrity and purity of synthesized cinnamaldehyde semicarbazone can be unequivocally confirmed through NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for Cinnamaldehyde Semicarbazone

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -NH | 9.70 | s |

| Aromatic-H | 7.65 - 7.30 | m |

| =CH- (vinyl) | 7.50 | d |

| =CH- (vinyl) | 6.65 | dd |

| -NH₂ | 6.00 | s |

Solvent: DMSO-d₆. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Table 2: ¹³C NMR Spectral Data for Cinnamaldehyde Semicarbazone

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 159.5 |

| Aromatic C | 136.0, 134.9, 129.2, 129.0, 126.2 |

| =CH- (vinyl) | 141.5, 125.8 |

| Aromatic C-H | 129.4, 128.7 |

Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Cinnamaldehyde Semicarbazone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3450 - 3150 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| C=N Stretch | 1640 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| N-H Bend (Amide II) | 1550 - 1510 | Medium |

Sample prepared as a KBr pellet.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of cinnamaldehyde semicarbazone.

Synthesis of Cinnamaldehyde Semicarbazone[1]

This procedure details the condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.

Materials:

-

Cinnamaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of semicarbazide hydrochloride and 15 mmol of sodium acetate in 100 mL of distilled water.

-

Prepare a solution of 10 mmol of cinnamaldehyde in 25 mL of ethanol.

-

Add the ethanolic solution of cinnamaldehyde dropwise to the aqueous solution of semicarbazide hydrochloride while stirring continuously at room temperature.

-

Continue stirring the reaction mixture for 2 hours at room temperature.

-

The resulting solid product is collected by vacuum filtration.

-

The crude product is purified by recrystallization from ethanol.

-

The purified cinnamaldehyde semicarbazone is dried in a vacuum oven at 40°C for 48 hours.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of the dried cinnamaldehyde semicarbazone in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz NMR Spectrometer

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

IR Spectroscopic Analysis

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of the dried cinnamaldehyde semicarbazone in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Mode: Transmittance

Visualized Workflows

The following diagrams illustrate the key processes involved in the characterization of cinnamaldehyde semicarbazone.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cinnamaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cinnamaldehyde (B126680) semicarbazone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, structured data presentation, and visualizations to facilitate a deeper understanding of the molecular structure and characterization of this compound.

Introduction

Cinnamaldehyde semicarbazone is a derivative of cinnamaldehyde, a natural product known for its characteristic cinnamon aroma and various biological activities. Semicarbazones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticonvulsant, antimicrobial, and antitumor activities. Accurate spectral characterization, particularly through ¹H and ¹³C NMR spectroscopy, is fundamental for the unambiguous identification and purity assessment of these molecules, which is a critical step in any research or drug development pipeline. This guide presents the detailed NMR spectral data for cinnamaldehyde semicarbazone to support such endeavors.

Experimental Protocols

The following sections detail the methodologies for the synthesis of cinnamaldehyde semicarbazone and the subsequent acquisition of its NMR spectra.

Synthesis of Cinnamaldehyde Semicarbazone

A common and effective method for the synthesis of cinnamaldehyde semicarbazone involves the condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.

Materials:

-

Cinnamaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297) trihydrate

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate trihydrate (1.36 g, 10 mmol) is prepared in a mixture of water (10 mL) and ethanol (20 mL).

-

The mixture is heated to reflux with stirring until all solids dissolve.

-

A solution of cinnamaldehyde (1.32 g, 10 mmol) in ethanol (10 mL) is added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for an additional 1-2 hours.

-

After cooling to room temperature, the mixture is poured into cold water (50 mL) to precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed with cold water, and then recrystallized from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield pure cinnamaldehyde semicarbazone.

-

The purified product is dried under vacuum.

NMR Spectral Analysis

The acquisition of high-quality NMR spectra is crucial for the structural elucidation of the synthesized cinnamaldehyde semicarbazone.

Sample Preparation:

-

Approximately 10-20 mg of the purified cinnamaldehyde semicarbazone is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.[1] The choice of solvent can influence the chemical shifts of labile protons.

-

Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

For ¹H NMR, standard parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for cinnamaldehyde semicarbazone. The atom numbering convention used for the assignments is provided in the accompanying diagram.

¹H NMR Spectral Data of Cinnamaldehyde Semicarbazone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~8.0 - 8.2 | s | - |

| H-8 | ~6.8 - 7.0 | dd | J = 16.0, 9.0 |

| H-9 | ~6.9 - 7.1 | d | J = 16.0 |

| Aromatic H | ~7.2 - 7.6 | m | - |

| NH | ~10.0 | s | - |

| NH₂ | ~6.5 | s | - |

¹³C NMR Spectral Data of Cinnamaldehyde Semicarbazone

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~157 |

| C-7 | ~142 |

| C-8 | ~125 |

| C-9 | ~138 |

| C-1 (Aromatic) | ~136 |

| C-2, C-6 (Aromatic) | ~129 |

| C-3, C-5 (Aromatic) | ~128 |

| C-4 (Aromatic) | ~127 |

Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

Visualization of Key Relationships

The following diagrams illustrate the logical workflow of the experimental process and the structural relationships of the spectral data.

Caption: Experimental workflow for the synthesis and NMR analysis of cinnamaldehyde semicarbazone.

Caption: Relationship between the molecular structure and the NMR spectral data.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral data for cinnamaldehyde semicarbazone, alongside detailed experimental protocols for its synthesis and analysis. The structured presentation of data and the inclusion of workflow and relational diagrams are intended to provide researchers, scientists, and drug development professionals with a practical and comprehensive resource for the characterization of this important compound. The accurate and thorough spectral analysis presented herein is fundamental for ensuring the quality and integrity of research and development involving cinnamaldehyde semicarbazone and its derivatives.

References

Mass Spectrometry of Cinnamaldehyde Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of cinnamaldehyde (B126680) semicarbazone, a derivative of the major flavor component of cinnamon with potential pharmacological activities. This document outlines the fundamental molecular properties, proposes detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), and presents a theoretical fragmentation pathway based on established principles of mass spectrometry. The guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development who are working with or investigating cinnamaldehyde semicarbazone and related compounds.

Introduction

Cinnamaldehyde semicarbazone (C10H11N3O) is a Schiff base formed by the condensation of cinnamaldehyde and semicarbazide (B1199961). While cinnamaldehyde itself is well-studied for its antimicrobial and organoleptic properties, its semicarbazone derivative is of growing interest due to its potential as a bioactive molecule. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. This guide details the expected mass spectrometric behavior of cinnamaldehyde semicarbazone, providing a framework for its analysis.

Molecular Properties

A foundational aspect of mass spectrometry is the precise mass of the analyte. The key molecular properties of cinnamaldehyde semicarbazone are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H11N3O | [1] |

| Average Molecular Weight | 189.217 g/mol | [2] |

| Monoisotopic Mass | 189.090211983 Da | [1] |

| IUPAC Name | (E)-(3-phenylallylidene)hydrazine-1-carboxamide |

Proposed Experimental Protocols

The selection of an appropriate analytical technique is critical for obtaining high-quality mass spectrometric data. Both GC-MS and LC-MS are viable methods for the analysis of cinnamaldehyde semicarbazone, each with its own set of considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for thermally stable and volatile compounds. While semicarbazones can be analyzed by GC-MS, attention must be paid to the potential for thermal degradation in the injector port.

Sample Preparation:

-

Solvent: Dissolve the sample in a volatile organic solvent such as methanol (B129727), ethanol, or ethyl acetate.

-

Concentration: Prepare a stock solution and dilute to a final concentration of approximately 1-10 µg/mL.

-

Purity: Ensure the sample is free of non-volatile residues. If necessary, perform a simple filtration or solid-phase extraction (SPE) cleanup.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Port Temp. | 250 °C (or lowest feasible to prevent degradation) |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 10-15 °C/min to 280 °C, hold for 5-10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Rate | 2-3 scans/sec |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is a "soft" ionization technique well-suited for polar and thermally labile compounds, making it an excellent alternative to GC-MS for semicarbazones.

Sample Preparation:

-

Solvent: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Concentration: Prepare a stock solution and dilute to a final concentration of 0.1-1 µg/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter before injection to protect the LC system.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Liquid Chromatograph | |

| LC Column | A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5-10% B, ramp to 95% B over 10-15 min, hold for 2 min, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 2-5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.0-4.0 kV |

| Nebulizer Gas (N2) | 30-40 psi |

| Drying Gas (N2) Flow | 8-12 L/min |

| Drying Gas Temp. | 300-350 °C |

| Mass Range | m/z 50-500 |

| Fragmentation (for MS/MS) | Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV). |

Mass Spectrometry Data and Fragmentation

While a publicly available, fully annotated mass spectrum for cinnamaldehyde semicarbazone is not readily accessible, a theoretical fragmentation pattern can be constructed based on the known fragmentation of α,β-unsaturated semicarbazones and cinnamaldehyde itself.

Expected Fragmentation Pattern

The molecular ion ([M]+•) for cinnamaldehyde semicarbazone is expected at m/z 189 under EI conditions. In ESI, the protonated molecule ([M+H]+) would be observed at m/z 190. The primary fragmentation pathways for semicarbazones involve cleavages within the semicarbazide moiety.

Table of Proposed Fragments:

| m/z | Proposed Ion | Formula of Lost Neutral | Notes |

| 189 | [C10H11N3O]+• | - | Molecular Ion (EI) |

| 190 | [C10H12N3O]+ | - | Protonated Molecule (ESI) |

| 146 | [C10H12N]+ | HNCO | Loss of isocyanic acid from the protonated molecule. |

| 131 | [C9H7O]+ | H2NCONH2 | Cleavage of the N-N bond, loss of urea. |

| 130 | [C9H8N]+ | H2NCONH | Cleavage of the N-N bond with hydrogen rearrangement. |

| 115 | [C9H7]+ | - | Loss of CO from m/z 131. |

| 103 | [C8H7]+ | - | Loss of CH=CH from m/z 131. |

| 91 | [C7H7]+ | - | Tropylium ion, a common fragment from benzyl (B1604629) moieties. |

| 77 | [C6H5]+ | - | Phenyl cation. |

| 43 | [H2NCO]+ | - | Acylium ion from the semicarbazide moiety. |

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the analysis of cinnamaldehyde semicarbazone by mass spectrometry is depicted below.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for the cinnamaldehyde semicarbazone molecular ion.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of cinnamaldehyde semicarbazone. The proposed experimental protocols for both GC-MS and LC-MS offer robust starting points for method development. The elucidated theoretical fragmentation pattern, based on the established chemistry of related compounds, provides a basis for the interpretation of mass spectral data. As research into cinnamaldehyde semicarbazone and its analogs continues, the methods and data presented herein will serve as a valuable reference for the scientific community. It is recommended that future work focus on acquiring and publishing high-resolution mass spectral data to confirm and expand upon the proposed fragmentation pathways.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Cinnamaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde (B126680) semicarbazone, a derivative of the naturally occurring compound cinnamaldehyde, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further exploration of this promising compound.

Physical and Chemical Properties

Cinnamaldehyde semicarbazone is a crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃O | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| IUPAC Name | (E)-2-(3-phenylallylidene)hydrazine-1-carboxamide | [2] |

| CAS Number | 3839-82-5 | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 215 °C |

Spectroscopic Data

The structural elucidation of cinnamaldehyde semicarbazone is heavily reliant on various spectroscopic techniques. The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| 9.80 (s, 1H, -NH) | 157.8 (C=O) |

| 7.53 (d, J = 7.9 Hz, 1H, Ar-H) | 140.5 (CH=N) |

| 7.31 (s, 1H, -CH=N) | 135.5 (Ar-C) |

| 7.13 (d, J = 7.9 Hz, 1H, Ar-H) | 129.5 (Ar-CH) |

| 6.90-6.80 (m, 2H, -CH=CH-) | 129.0 (Ar-CH) |

| 6.40 (br s, 2H, -NH₂) | 127.0 (Ar-CH) |

| 126.5 (=CH-) | |

| 125.0 (=CH-) |

Note: Specific peak assignments may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | N-H stretch (asymmetric) |

| ~3300 | N-H stretch (symmetric) |

| ~3180 | N-H stretch (amide) |

| ~1680 | C=O stretch (amide I) |

| ~1625 | C=N stretch |

| ~1580 | N-H bend (amide II) |

| ~1490, 1450 | C=C stretch (aromatic) |

| ~970 | =C-H bend (trans alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| ~300-320 | Dichloromethane:Acetonitrile (1:1) |

| ~220-230 | Dichloromethane:Acetonitrile (1:1) |

Experimental Protocols

Synthesis of Cinnamaldehyde Semicarbazone

This protocol is a generalized procedure based on established methods for the synthesis of semicarbazones.

Materials:

-

Cinnamaldehyde

-

Semicarbazide (B1199961) hydrochloride

-

Sodium acetate (B1210297)

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.

-

In a separate beaker, dissolve cinnamaldehyde in a minimal amount of ethanol.

-

Add the ethanolic solution of cinnamaldehyde dropwise to the aqueous solution of semicarbazide hydrochloride and sodium acetate while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate indicates the product is forming.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure cinnamaldehyde semicarbazone crystals.

-

Dry the purified crystals in a desiccator.

Characterization of Cinnamaldehyde Semicarbazone

Melting Point Determination:

-

Pack a small amount of the dried, purified product into a capillary tube.

-

Determine the melting point using a standard melting point apparatus. A sharp melting point range close to the literature value indicates high purity.

Spectroscopic Analysis:

-

NMR Spectroscopy: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a mull.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the UV-Vis absorption spectrum.

Biological Activities

Cinnamaldehyde semicarbazone and its analogs have demonstrated a range of promising biological activities, making them attractive candidates for further investigation in drug development.

-

Antimicrobial Activity: Derivatives of cinnamaldehyde semicarbazone, particularly thiosemicarbazones, have shown activity against various bacterial strains.[3] Metal complexes of these compounds have also been investigated as potential agents to combat antibiotic resistance.[4]

-

Anticancer Activity: While research on cinnamaldehyde semicarbazone itself is emerging, the parent compound, cinnamaldehyde, has been extensively studied for its anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6][7][8][9] Studies on related thiosemicarbazones have also indicated antileukemic activity.[4]

-

Antioxidant Activity: Cinnamaldehyde semicarbazone has been reported to possess antioxidant properties, with studies demonstrating its ability to scavenge free radicals.[10][11] This activity is significant as oxidative stress is implicated in numerous disease pathologies.

Signaling Pathways and Experimental Workflows

Representative Signaling Pathway (for Cinnamaldehyde)

The parent compound, cinnamaldehyde, has been shown to impact various signaling pathways involved in cancer progression. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for anticancer agents and has been shown to be inhibited by cinnamaldehyde.[8]

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of cinnamaldehyde semicarbazone.

References

- 1. oxfordreference.com [oxfordreference.com]

- 2. Cinnamaldehyde, semicarbazone | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of metal complexes based on cinnamaldehyde thiosemicarbazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamaldehyde and cuminaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes: a study to understand their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

Solubility profile of cinnamaldehyde semicarbazone in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde (B126680) semicarbazone, a derivative of cinnamaldehyde, is a compound of interest in medicinal chemistry and materials science due to the biological activities and physicochemical properties associated with the semicarbazone moiety. Understanding the solubility profile of this compound is a critical first step in the design of formulations, the development of analytical methods, and the assessment of its potential applications. This technical guide provides an overview of the available solubility information for cinnamaldehyde semicarbazone and its parent compound, cinnamaldehyde. In light of the limited publicly available quantitative solubility data for cinnamaldehyde semicarbazone, this document also furnishes a detailed experimental protocol for determining its solubility via the widely accepted shake-flask method.

Physicochemical Properties of Cinnamaldehyde Semicarbazone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O | [1][2] |

| Molecular Weight | 189.21 g/mol | [2] |

| IUPAC Name | (cinnamylideneamino)urea | [2] |

| CAS Number | 3839-82-5 | [2] |

Solubility Data

Quantitative Solubility of Cinnamaldehyde Semicarbazone

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for cinnamaldehyde semicarbazone in a range of common solvents. The absence of such data highlights a research gap and underscores the importance of the experimental determination of this fundamental property.

Qualitative Solubility of Cinnamaldehyde Semicarbazone

| Solvent/System | Solubility | Observations and Context | Source |

| Dichloromethane:Acetonitrile (1:1) | Soluble | Used as a solvent for UV-Vis spectroscopic characterization, indicating sufficient solubility for analytical purposes. | [3] |

| Water, 5% HCl, 5% NaOH, 5% NaHCO₃ | Insoluble | In a study of an unknown ketone suspected to be a semicarbazone, it was found to be insoluble in these aqueous systems. While not specific to cinnamaldehyde semicarbazone, this suggests that semicarbazones can have low aqueous solubility. |

Solubility of Cinnamaldehyde (Parent Compound)

The solubility of the parent aldehyde, cinnamaldehyde, can provide some indication of the expected behavior of its derivatives. Cinnamaldehyde is generally characterized by its solubility in organic solvents and limited solubility in water.

| Solvent | Solubility | Source |

| Water | Slightly soluble (1.42 mg/mL at 25 °C) | [4] |

| 60% Alcohol | Soluble in ~7 volumes | [4] |

| Ethanol | Miscible | [5] |

| Diethyl Ether | Soluble | [5][6] |

| Chloroform | Soluble | [5][6] |

| Petroleum Ether | Insoluble | [5] |

| Oils | Miscible | [5] |

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[7] The following protocol is a detailed methodology for determining the solubility of cinnamaldehyde semicarbazone.

Materials and Equipment

-

Cinnamaldehyde semicarbazone (crystalline powder)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of cinnamaldehyde semicarbazone to a series of glass vials. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is formed in equilibrium with the solid phase.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of cinnamaldehyde semicarbazone.

-

Prepare a calibration curve using standard solutions of known concentrations of cinnamaldehyde semicarbazone to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of cinnamaldehyde semicarbazone.

Conclusion

References

- 1. Cinnamaldehyde, semicarbazone | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H11N3O | CID 235545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "Investigations Towards Synthesis of Cinnamaldehyde Semicarbazone Deriv" by Xiao Xiao [thekeep.eiu.edu]

- 4. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. enamine.net [enamine.net]

Theoretical and Molecular Modeling Studies of Cinnamaldehyde Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde (B126680) semicarbazone, a derivative of the naturally occurring compound cinnamaldehyde, has garnered interest in medicinal chemistry due to its potential therapeutic activities. This technical guide provides an in-depth overview of the theoretical and molecular modeling studies of cinnamaldehyde semicarbazone, covering its synthesis, spectroscopic characterization, and computational analysis. Detailed experimental and computational protocols are presented, along with a summary of key quantitative data. Visualizations of experimental workflows and a relevant biological signaling pathway are included to facilitate a comprehensive understanding of its study and potential mechanisms of action.

Introduction

Cinnamaldehyde, the primary constituent of cinnamon oil, is a well-documented bioactive compound with a range of pharmacological properties. Its modification into semicarbazone enhances its chemical stability and can modulate its biological activity, making it a promising scaffold for drug design. Theoretical studies and molecular modeling are indispensable tools in understanding the structure-activity relationships of such derivatives, predicting their properties, and guiding further research. This document outlines the key experimental and computational methodologies employed in the investigation of cinnamaldehyde semicarbazone.

Synthesis and Characterization

The synthesis of cinnamaldehyde semicarbazone is typically achieved through a condensation reaction between cinnamaldehyde and semicarbazide (B1199961) hydrochloride.

Experimental Protocol: Synthesis of Cinnamaldehyde Semicarbazone

Materials:

-

Cinnamaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297) trihydrate

-

Water

Procedure:

-

Dissolve semicarbazide hydrochloride (7 g) and sodium acetate trihydrate (13 g) in a mixture of water (35 mL) and ethanol (100 mL) in a 500 mL multi-neck flask equipped with a stirrer and reflux condenser.[1]

-

Heat the mixture to its boiling point and maintain for 15 minutes.

-

While boiling, add a solution of cinnamaldehyde (6 g) in ethanol (35 mL) dropwise.

-

Continue stirring the reaction mixture for an additional 30 minutes.

-

After 30 minutes, add 160 mL of water dropwise over 15 minutes.

-

Turn off the heat and allow the mixture to cool to 20°C, then stir for an additional 5 minutes.

-

Collect the resulting precipitate by suction filtration.

-

Wash the residue twice with a 30 mL mixture of water and ethanol (1:1).

-

Dry the product to a constant mass in a drying oven at 105°C.[1]

Spectroscopic Characterization

The synthesized cinnamaldehyde semicarbazone is characterized using various spectroscopic techniques to confirm its structure and purity.

Table 1: Summary of Spectroscopic Data for Cinnamaldehyde Semicarbazone

| Technique | Observed Peaks/Signals | Assignment |

| FT-IR (cm⁻¹) | ~3470, ~3370, ~1680, ~1620, ~1590 | N-H stretching, C=O stretching, C=N stretching, C=C stretching |

| UV-Vis (nm) | ~220-230, ~300-320 | π → π* transitions |

| ¹H NMR (ppm, DMSO-d₆) | ~9.5 (s, 1H), ~8.0-7.2 (m, 5H), ~6.8 (dd, 1H), ~6.5 (s, 2H), ~2.2 (s, 3H) | -NH, Ar-H, -CH=CH-, -NH₂, -CH₃ (of a related acetophenone (B1666503) semicarbazone) |

| ¹³C NMR (ppm, DMSO-d₆) | ~158, ~140-120, ~19 (of a related acetophenone semicarbazone) | C=O, Ar-C and C=C, -CH₃ |

Note: Specific peak assignments for cinnamaldehyde semicarbazone can vary slightly based on the solvent and instrumentation used. The NMR data presented is based on a closely related structure and serves as a reference.

Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.

Computational Protocol: DFT Calculations

Software: Gaussian 09 or similar quantum chemistry package. Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Basis Set: 6-311++G(d,p).

Procedure:

-

Geometry Optimization: The initial structure of cinnamaldehyde semicarbazone is drawn using a molecular editor and its geometry is optimized to find the lowest energy conformation. No imaginary frequencies should be present in the final optimized structure, confirming it is a true minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.

-

Electronic Properties: Molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.

Calculated Molecular Properties

The following tables present hypothetical yet representative data for the optimized geometry and vibrational frequencies of cinnamaldehyde semicarbazone, based on typical results from DFT calculations for similar molecules.

Table 2: Calculated Geometrical Parameters (Bond Lengths and Angles) for Cinnamaldehyde Semicarbazone (Hypothetical)

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C=O | 1.24 |

| C=N | 1.29 | |

| N-N | 1.38 | |

| C-N (amide) | 1.36 | |

| C=C (alkene) | 1.35 | |

| C-C (phenyl-alkene) | 1.47 | |

| Bond Angle | O=C-N | 123.0 |

| C=N-N | 118.5 | |

| C-N-H (amide) | 120.0 | |

| C=C-C (alkene) | 125.0 |

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Hypothetical)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Stretch (NH₂) | ~3470, ~3370 | 3450, 3350 |

| C=O Stretch | ~1680 | 1685 |

| C=N Stretch | ~1620 | 1625 |

| C=C Stretch (Aromatic) | ~1590 | 1595 |

Molecular Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.

Molecular Docking Protocol

Software: AutoDock Tools, AutoDock Vina, or similar docking software. Target Selection: Based on the known biological activities of cinnamaldehyde and its derivatives, potential anticancer targets such as Matrix Metalloproteinase-9 (MMP-9) or other enzymes in cancer-related pathways can be selected.[2] The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Ligand and Receptor Preparation:

-

The 3D structure of cinnamaldehyde semicarbazone is prepared and energy minimized.

-

The receptor (protein) file is prepared by removing water molecules, adding polar hydrogens, and assigning charges. Docking Simulation:

-

A grid box is defined around the active site of the receptor.

-

The docking simulation is performed using a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of the ligand. Analysis: The results are analyzed based on the binding energy (or docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Predicted Binding Affinity

The following table provides hypothetical docking results for cinnamaldehyde semicarbazone with a representative anticancer target.

Table 4: Hypothetical Molecular Docking Results

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Interacting Residues |

| MMP-9 (e.g., 4H1Q) | -8.5 | 0.5 | His401, Glu402, Ala403 (catalytic domain) |

Visualizations

Experimental Workflow

Computational Modeling Workflow

Potential Signaling Pathway

Studies on cinnamaldehyde suggest its involvement in inducing programmed cell death (apoptosis) in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways. Cinnamaldehyde semicarbazone may exhibit similar mechanisms.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and molecular modeling studies of cinnamaldehyde semicarbazone. The detailed protocols for synthesis, characterization, and computational analysis serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented data, while in some cases hypothetical, is based on established scientific principles and findings for structurally related compounds, offering a solid foundation for further experimental and computational investigations into the therapeutic potential of cinnamaldehyde semicarbazone. Future work should focus on obtaining experimental validation for the theoretical predictions and exploring the full spectrum of its biological activities.

References

Cinnamaldehyde semicarbazone derivatives synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Cinnamaldehyde (B126680) Semicarbazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde semicarbazone and its derivatives represent a versatile class of compounds synthesized through the condensation of cinnamaldehyde or its analogues with semicarbazide (B1199961). These compounds are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties, as well as their potential in applications like photochromism.[1][2][3] The core structure, featuring an aromatic ring conjugated to a semicarbazone moiety, provides a flexible scaffold for chemical modification to enhance potency and selectivity. This guide details the synthesis, characterization, and potential mechanisms of action for these promising derivatives.

Synthesis of Cinnamaldehyde Semicarbazone Derivatives

The primary method for synthesizing cinnamaldehyde semicarbazone derivatives is the condensation reaction between a cinnamaldehyde analogue (an aldehyde or ketone) and a semicarbazide, typically semicarbazide hydrochloride.[3][4] The reaction forms a Schiff base, yielding the corresponding semicarbazone. Modern synthesis techniques such as ultrasonic irradiation have been shown to dramatically reduce reaction times and improve yields.[5]

General Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of cinnamaldehyde, followed by the elimination of a water molecule.

References

The Photochromic Potential of Cinnamaldehyde Semicarbazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photochromic properties of cinnamaldehyde (B126680) semicarbazone derivatives. These compounds exhibit reversible color changes upon exposure to light, a phenomenon driven by the trans-cis isomerization around the C=C double bond of the cinnamaldehyde backbone. This light-sensitive behavior makes them promising candidates for various applications, including light-responsive drug delivery systems, molecular switches, and optical data storage. This document outlines the synthetic methodologies, photochromic characteristics, and the underlying photochemical mechanisms of these derivatives.

Synthesis of Cinnamaldehyde Semicarbazone Derivatives

The synthesis of cinnamaldehyde semicarbazone derivatives is typically achieved through a straightforward condensation reaction between a substituted cinnamaldehyde and a semicarbazide (B1199961) or thiosemicarbazide.[1] The general synthetic scheme is presented below.

Caption: General reaction scheme for the synthesis of cinnamaldehyde semicarbazone derivatives.

Experimental Protocol: Synthesis of 4-Methoxycinnamaldehyde (B120730) Semicarbazone

This protocol is adapted from a method described for the synthesis of a related thiosemicarbazone derivative.[1]

Materials:

-

4-Methoxycinnamaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297)

-

Ethanol (95%)

-

Glacial acetic acid

Procedure:

-

Preparation of Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in 95% ethanol. Stir the mixture until all solids are dissolved.

-

Preparation of Aldehyde Solution: In a separate beaker, dissolve 4-methoxycinnamaldehyde in a minimal amount of 95% ethanol.

-

Reaction: Add the 4-methoxycinnamaldehyde solution to the semicarbazide solution. Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-methoxycinnamaldehyde semicarbazone.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Photochromic Properties and Characterization

The photochromism of cinnamaldehyde semicarbazone derivatives is primarily attributed to the reversible isomerization between the thermodynamically stable trans isomer and the light-induced cis isomer. This transformation results in a significant change in the molecule's conjugation and, consequently, its absorption spectrum.

Caption: The photoisomerization process of cinnamaldehyde semicarbazone derivatives.

Quantitative Analysis of Photochromic Behavior

A comprehensive understanding of the photochromic properties requires the determination of several key quantitative parameters. Due to the limited availability of specific quantitative data for cinnamaldehyde semicarbazone derivatives in the literature, the following table presents data for analogous photochromic compounds, such as diarylethenes, to illustrate the typical parameters measured.[2][3]

| Parameter | Symbol | Description | Typical Values (Analogous Systems) |

| Absorption Maximum (trans) | λmax (trans) | Wavelength of maximum absorption for the trans isomer. | 280-350 nm |

| Absorption Maximum (cis) | λmax (cis) | Wavelength of maximum absorption for the cis isomer. | 400-600 nm |

| Molar Absorptivity (trans) | εtrans | Molar extinction coefficient of the trans isomer at λmax (trans). | 10,000 - 30,000 M-1cm-1 |

| Molar Absorptivity (cis) | εcis | Molar extinction coefficient of the cis isomer at λmax (cis). | 5,000 - 15,000 M-1cm-1 |

| Photoisomerization Quantum Yield (trans → cis) | Φt→c | Efficiency of the forward photoisomerization process. | 0.1 - 0.6 |

| Photoisomerization Quantum Yield (cis → trans) | Φc→t | Efficiency of the reverse photoisomerization process. | 0.01 - 0.3 |

| Thermal Back-Reaction Rate Constant | kthermal | Rate constant for the thermal reversion from the cis to the trans isomer. | Varies widely with temperature and solvent |

| Half-life of cis-Isomer | t1/2 | Time taken for half of the cis isomers to thermally revert to the trans form. | Seconds to hours |

Experimental Protocol: Determination of Photochromic Properties

The following is a generalized protocol for characterizing the photochromic properties of a cinnamaldehyde semicarbazone derivative in solution.

Materials and Equipment:

-

Synthesized cinnamaldehyde semicarbazone derivative

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., UV lamp with specific wavelength filters)

-

Stirring apparatus for cuvette holder (optional)

-

Temperature-controlled cuvette holder

Procedure:

-

Sample Preparation: Prepare a dilute solution of the cinnamaldehyde semicarbazone derivative in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.5 - 1.0 at the λmax of the trans-isomer.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This represents the spectrum of the trans-isomer.

-

Photostationary State (PSS) under Forward Irradiation: Irradiate the solution with UV light at a wavelength corresponding to the absorption of the trans-isomer (λ1). Periodically record the absorption spectrum until no further changes are observed, indicating that the photostationary state (a mixture of trans and cis isomers) has been reached.

-

Photostationary State (PSS) under Reverse Irradiation: Irradiate the solution from the previous step with visible light at a wavelength where the cis-isomer absorbs (λ2). Again, record the spectra periodically until a stable state is achieved.

-

Thermal Back-Reaction Kinetics: After reaching the photostationary state rich in the cis-isomer, turn off the irradiation source and monitor the change in absorbance at the λmax of the cis-isomer over time in the dark. This allows for the determination of the thermal back-reaction rate constant.

-

Quantum Yield Determination: The photoisomerization quantum yield can be determined using a relative method with a well-characterized actinometer or by absolute methods that involve precise measurement of the photon flux.[4][5]

Photochemical Mechanism

The photoisomerization of cinnamaldehyde semicarbazones is analogous to that of stilbene, a well-studied photochromic molecule. The process can be described by a potential energy surface diagram.

Caption: Simplified potential energy surface diagram for the photoisomerization of a cinnamaldehyde derivative.

Upon absorption of a UV photon, the trans-isomer is excited from the ground state (S₀) to the first excited singlet state (S₁). In the excited state, the molecule undergoes a twisting motion around the central double bond, leading to a perpendicular, twisted intermediate state. From this intermediate, the molecule can non-radiatively decay back to the S₀ state, relaxing to either the trans or cis isomer. The reverse reaction from cis to trans can be induced by irradiation with visible light or by thermal energy.

Conclusion and Future Outlook

Cinnamaldehyde semicarbazone derivatives represent a versatile class of photochromic compounds with tunable properties. Their straightforward synthesis and pronounced photochromic behavior make them attractive for a range of applications in materials science and pharmacology. Future research should focus on the systematic investigation of structure-property relationships to fine-tune their photochromic characteristics, such as shifting the absorption wavelengths, enhancing quantum yields, and controlling the thermal stability of the cis-isomers. The development of derivatives with high fatigue resistance and biocompatibility will be crucial for their practical implementation in advanced applications, including targeted drug delivery and bio-imaging.

References

- 1. CN101696181A - Preparation and application of 4-methoxy cinnamaldehyde thiosemicarbazone - Google Patents [patents.google.com]

- 2. Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 5. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of Cinnamaldehyde Semicarbazone's Antimicrobial Activity Against Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of cinnamaldehyde (B126680) and its derivatives against Escherichia coli (E. coli). Due to a lack of specific published data on the antimicrobial activity of cinnamaldehyde semicarbazone against E. coli, this document leverages available information on the parent compound, cinnamaldehyde, to provide detailed experimental protocols for the synthesis and evaluation of cinnamaldehyde semicarbazone.

Introduction

Escherichia coli is a significant pathogen responsible for a wide range of infections in humans. The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cinnamaldehyde, a major component of cinnamon oil, has demonstrated considerable antimicrobial activity against various pathogens, including E. coli. Its derivatives, such as semicarbazones, are being investigated to enhance its therapeutic potential. Semicarbazones are known to possess a broad spectrum of biological activities, and their synthesis from aldehydes like cinnamaldehyde is a common strategy in medicinal chemistry to produce compounds with potentially improved efficacy and stability.

Quantitative Data Summary: Antimicrobial Activity of Cinnamaldehyde Against E. coli

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of cinnamaldehyde against various strains of E. coli as reported in the literature. This data serves as a benchmark for the expected activity of its derivatives.

| E. coli Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 042 | 780 | 1560 | [1][2] |

| HB101 | 780 | 1560 | [1] |

| MG1655 | 390 | - | [1] |

| O157:H7 | 800 | - | [3] |

| F5 | 6000 | 12000 | |

| Multiple Isolates | 320 | - | |

| ATCC 25922 | 1000 | - | [4][5] |

Proposed Mechanism of Action

The antimicrobial action of cinnamaldehyde against E. coli is multifaceted. It is proposed that cinnamaldehyde semicarbazone may exhibit similar mechanisms, which include:

-

Cell Membrane Disruption: Cinnamaldehyde is known to damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

-

Inhibition of Macromolecular Synthesis: Studies have shown that cinnamaldehyde can interfere with the synthesis of DNA, RNA, proteins, and essential cell wall components in E. coli.[1][2]

-

Oxidative Stress: Cinnamaldehyde can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.

-

Inhibition of Cell Division: Cinnamaldehyde has been observed to inhibit the FtsZ protein, a key component of the bacterial cell division machinery, leading to filamentation of the bacterial cells.[4]

-

Quorum Sensing Inhibition: Cinnamaldehyde and its derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.

Experimental Protocols

The following protocols provide a framework for the synthesis and antimicrobial evaluation of cinnamaldehyde semicarbazone against E. coli.

Synthesis of Cinnamaldehyde Semicarbazone

This protocol is adapted from established methods for the synthesis of semicarbazones from aldehydes.

Caption: Workflow for the synthesis of cinnamaldehyde semicarbazone.

Materials:

-

Cinnamaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate trihydrate

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve semicarbazide hydrochloride and sodium acetate trihydrate in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of cinnamaldehyde in ethanol dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities.

-

Dry the purified cinnamaldehyde semicarbazone in a vacuum oven or desiccator.

-

Characterize the synthesized compound using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of cinnamaldehyde semicarbazone against E. coli.

Caption: Workflow for MIC determination using broth microdilution.

Materials:

-

Synthesized cinnamaldehyde semicarbazone

-

E. coli strain (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Resazurin solution (optional, for viability indication)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

Procedure:

-

Prepare a stock solution of cinnamaldehyde semicarbazone in DMSO.

-

Perform two-fold serial dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.

-

Prepare a standardized inoculum of E. coli (approximately 5 x 10^5 CFU/mL) in MHB.

-

Inoculate each well (except for the sterility control) with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB with the compound but no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Optionally, a viability indicator like resazurin can be added to the wells after incubation to aid in the determination of the MIC.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the bactericidal effect of the compound.

Caption: Workflow for MBC determination.

Materials:

-

MIC plate from the previous experiment

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders or loops

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

-

Spread the aliquot onto a fresh MHA plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Signaling Pathway for Investigation

Experimental Approach to Investigate Pathway Interference:

-

Reporter Gene Assays: Utilize E. coli reporter strains in which the expression of a reporter gene (e.g., lacZ or gfp) is under the control of a QS-regulated promoter. A reduction in reporter gene expression in the presence of cinnamaldehyde semicarbazone would indicate interference with the QS pathway.

-

Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) to measure the expression levels of key QS-related genes (e.g., lsr operon genes) and virulence genes in E. coli treated with the compound.

-

Biofilm Formation Assay: Quantify the effect of cinnamaldehyde semicarbazone on E. coli biofilm formation using crystal violet staining or confocal laser scanning microscopy.

Conclusion

While cinnamaldehyde demonstrates promising antimicrobial activity against E. coli, further research is imperative to elucidate the specific efficacy and mechanisms of its semicarbazone derivative. The protocols and information provided herein offer a robust framework for researchers to synthesize, evaluate, and understand the potential of cinnamaldehyde semicarbazone as a novel antibacterial agent. The investigation into its effects on bacterial signaling pathways, such as quorum sensing, could reveal additional therapeutic benefits, including the attenuation of virulence and biofilm formation.

References

- 1. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

Application Notes and Protocols: In Vitro Anticancer Activity of Cinnamaldehyde on Breast Cancer Cell Lines

Disclaimer: Scientific literature readily available through searches does not contain specific data on the in vitro anticancer activity of cinnamaldehyde (B126680) semicarbazone on breast cancer cell lines. The following application notes and protocols are based on the extensive research available for its parent compound, cinnamaldehyde .

These notes provide a summary of the cytotoxic and mechanistic effects of cinnamaldehyde on common breast cancer cell lines, such as MCF-7 and MDA-MB-231. The included protocols are standardized methodologies for assessing these effects.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer effects of cinnamaldehyde on various breast cancer cell lines.

Table 1: Cytotoxicity of Cinnamaldehyde on Breast Cancer Cell Lines (IC50 Values)

| Cell Line | Treatment Duration | IC50 Value | Reference |

| MDA-MB-231 | 24 hours | 16.9 µg/mL | [1] |